N-(isoquinolin-6-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-isoquinolin-6-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8(14)13-11-3-2-10-7-12-5-4-9(10)6-11/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBWHHRSVDGISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648383 | |
| Record name | N-(Isoquinolin-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566944-05-6 | |
| Record name | N-(Isoquinolin-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for Constructing the N-(isoquinolin-6-yl)acetamide Scaffold
The assembly of the this compound framework can be approached through several distinct synthetic pathways. These strategies range from classical amidation reactions to more complex multicomponent and cyclization methodologies, each offering unique advantages in terms of efficiency, diversity, and scalability.
Direct Amidation and Peptide Coupling Reactions
A common and straightforward approach to this compound involves the formation of the amide bond by coupling 6-aminoisoquinoline (B57696) with an acetic acid equivalent. This can be achieved through various activation methods.
The direct coupling of 6-aminoisoquinoline with acetic acid requires the activation of the carboxylic acid to facilitate the nucleophilic attack of the amine. Standard peptide coupling reagents are frequently employed for this purpose. For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in a solvent such as dimethylformamide (DMF) is a well-established method for forming the amide bond. nih.gov Similarly, coupling agents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) can be utilized, often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), to achieve efficient amide bond formation. nih.govmychemblog.com
Another direct acylation method involves the use of acetic anhydride (B1165640). This approach typically proceeds by treating 6-aminoisoquinoline with acetic anhydride, sometimes in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at ambient temperatures. The reactivity of acetic anhydride allows for the direct formation of the acetamide (B32628) without the need for a separate coupling agent.
Table 1: Direct Amidation and Peptide Coupling Reactions
| Acylating Agent | Coupling Reagent/Base | Solvent | Typical Conditions | Ref |
|---|---|---|---|---|
| Acetic Acid | EDC/DMAP | DMF | Room temperature, 3-4 hours | nih.gov |
| Acetic Acid | HATU/DIPEA | DMF | Room temperature | nih.govmychemblog.com |
| Acetic Anhydride | None/Pyridine (B92270) | THF/Pyridine | 0°C to room temperature | nih.gov |
An alternative two-step strategy involves the initial formation of a chloroacetamide intermediate. In this method, 6-aminoisoquinoline is first reacted with chloroacetyl chloride to yield 2-chloro-N-(isoquinolin-6-yl)acetamide. This reaction is typically carried out in a non-protic solvent. A patent describes the use of EDC and DMAP to couple chloroacetic acid with 6-aminoisoquinoline in DMF. nih.gov This chloroacetamide intermediate is a versatile precursor that can subsequently undergo nucleophilic substitution with various amines to generate a library of substituted acetamides. nih.govgoogle.com
Table 2: Synthesis via Chloroacetamide Intermediate
| Step | Reagents | Solvent | Typical Conditions | Ref |
|---|---|---|---|---|
| 1. Chloroacetylation | Chloroacetic acid, EDC, DMAP | DMF | Stirred for 4 hours | nih.gov |
| 2. Amination | Substituted Amine, NaI | Methanol (B129727) | - | nih.govgoogle.com |
Multicomponent Reaction (MCR) Approaches for Scaffold Diversity
Multicomponent reactions (MCRs) offer a powerful strategy for rapidly generating molecular complexity from simple starting materials in a single synthetic operation. The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted to produce precursors for this compound and its derivatives, thereby enabling significant scaffold diversity.
The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.orgorganic-chemistry.org While a direct Ugi reaction to form this compound is not typical, this methodology is invaluable for creating complex precursors that can be subsequently cyclized to the isoquinoline (B145761) core. For instance, an Ugi reaction could be designed where one of the components contains a latent isoquinoline precursor, or the Ugi product itself could be chemically modified and then cyclized. wikipedia.org
The Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide, is another MCR that can generate α-acyloxy amides. researchgate.net These products can serve as versatile intermediates for further transformations, including the construction of heterocyclic systems like isoquinolines.
The primary advantage of MCRs lies in their ability to introduce multiple points of diversity in a single step, allowing for the creation of large libraries of related compounds for screening and optimization in drug discovery and materials science. nih.govmdpi.com
Annulation and Intramolecular Cyclization Reactions
The construction of the isoquinoline ring system itself is a critical aspect of synthesizing this compound. Annulation and intramolecular cyclization reactions provide powerful tools for this purpose, often employing transition metal catalysis.
Copper-catalyzed reactions have emerged as a versatile and environmentally friendly method for the synthesis of nitrogen-containing heterocycles. Intramolecular cyclization of appropriately substituted precursors is a key strategy. For example, a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed for the synthesis of isoquinolines and isoquinoline N-oxides. nih.govrsc.org This method offers high atom economy and proceeds under mild conditions without the need for organic solvents or ligands.
Copper catalysis is also employed in C-H amidation reactions, which can be applied to the formation of the amide bond on a pre-existing isoquinoline or in the cyclization step itself. beilstein-journals.orgd-nb.infonih.gov These reactions can utilize various nitrogen sources, including amides, and offer a direct route to N-acylated heterocycles. The choice of catalyst, oxidant, and reaction conditions can influence the regioselectivity and efficiency of these transformations. beilstein-journals.org
Table 3: Annulation and Intramolecular Cyclization Reactions
| Reaction Type | Catalyst/Reagents | Substrate Type | Key Feature | Ref |
|---|---|---|---|---|
| Intramolecular Cyclization | Cu(I) | (E)-2-alkynylaryl oxime derivatives | Green synthesis in water | nih.govrsc.org |
| C-H Amidation | CuBr/NBS or NCS | Saturated C-H bonds | Mild conditions | nih.gov |
| C-H Amidation | Cu(acac)₂/t-BuOOt-Bu | Inactivated alkyl C-H bonds | Ligand-free | beilstein-journals.org |
Radical Cascade Cyclization Methodologies
Radical cascade cyclizations represent a powerful and efficient strategy for constructing complex heterocyclic systems like the isoquinoline core. These reactions often proceed under mild conditions and allow for the formation of multiple bonds in a single step. While direct synthesis of this compound via this method is not extensively documented, related methodologies for synthesizing substituted isoquinolines and fused isoquinolinone systems provide significant insight into potential synthetic routes.
These strategies typically involve the generation of a radical species which then undergoes an intramolecular cyclization onto an aromatic ring, followed by subsequent reactions to form the final heterocyclic product.
Key approaches in the synthesis of related isoquinoline structures include:
Iron-Catalyzed Radical Cascade Cyclization : An iron-catalyzed radical cascade cyclization of oxime esters with isocyanides has been developed for the synthesis of 1-cyanoalkyl isoquinolines. rsc.org This method demonstrates excellent functional group tolerance and provides a diverse range of potentially valuable isoquinoline derivatives in moderate to good yields. rsc.org
Metal-Free Radical Cascade Cyclization : A highly efficient synthesis of carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones has been achieved using 2-arylbenzoimidazoles and oxamic acids. rsc.org This metal-free approach proceeds via a decarboxylative radical cascade, tolerating a variety of substrates to produce the corresponding fused isoquinolinone products in good yields. rsc.org
Photocatalytic Radical Cyclization : Visible-light-promoted radical cyclization methods have been developed to synthesize complex polycyclic systems incorporating the isoquinoline motif. researchgate.netacs.org For instance, an efficient photocatalytic decarboxylative radical addition/cyclization strategy using aromatic ketones as inexpensive photocatalysts has been used to synthesize imidazo-isoquinolinone derivatives. nsf.gov These reactions are noted for their wide functional group tolerance and applicability to both alkyl and aryl radicals. nsf.gov Another approach involves a visible-light-driven radical cyclization for synthesizing α-carbonyl alkyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones, which proceeds in excellent yields. researchgate.net
These radical cascade methodologies, while applied to precursors like 2-arylbenzoimidazoles or oxime esters, establish a proof of concept for building the isoquinoline core. Adaptation of these methods, potentially starting with a suitably functionalized benzene (B151609) derivative destined to become the A-ring of the isoquinoline, could provide a novel pathway to 6-aminoisoquinoline, the direct precursor to this compound.
Derivatization and Functionalization of this compound Analogues
The functionalization of the this compound scaffold is crucial for exploring its chemical space. Modifications can be targeted at either the isoquinoline ring system or the acetamide side chain, allowing for the generation of diverse analogues.
Substitutions on the Isoquinoline Ring System
A common precursor for these derivatives is 6-aminoisoquinoline. The amino group can be acylated to form the target acetamide, either before or after substitutions are made on the isoquinoline ring. A patent describes compounds of Formula I where the isoquinoline ring can bear substituents R₁ and R₂. google.com These substituents can include hydrogen, hydroxyl, halogen, alkyl, alkenyl, alkynyl, amino, nitro, cyano, carbonyl, carbonylamino, alkoxy, sulfonyl, sulfonylamino, thioalkyl, and carboxyl groups. google.com
Another study details the derivatization of a related 7-amino-3,4-dihydro-1-methylisoquinoline, which was acylated to N-(1-methyl-3,4-dihydroisoquinolin-7-yl)acetamide. mdpi.com This highlights that modifications such as the introduction of a methyl group at the C-1 position are feasible.
The table below summarizes representative substitutions on the isoquinoline ring of related compounds.
| Position of Substitution | Substituent | Precursor/Related Compound | Significance | Reference |
|---|---|---|---|---|
| C1, C2, etc. | Halogen, Alkyl, Cyano, etc. | 6-Aminoisoquinoline | Provides access to a wide range of functionalized analogues. | google.com |
| C1 | Methyl | 7-Amino-3,4-dihydroisoquinoline | Demonstrates feasibility of alkyl substitutions on the heterocyclic ring. | mdpi.com |
| C7 | Aryl groups (e.g., 5-fluoro-2-methyl-phenyl) | Isoquinolin-3-yl-amine | Highlights methods for creating C-C bonds, such as in Suzuki coupling. | google.com |
| C1 | Hydroxy | Isoquinolin-6-amine | Introduction of a hydroxyl group can significantly alter properties. | google.comgoogle.com |
Modifications of the Acetamide Side Chain
The acetamide side chain of this compound offers another key site for chemical modification. These derivatizations typically involve reactions at the α-carbon of the acetyl group.
A prominent example involves the synthesis of α-amino-acetamides. A general method starts with the preparation of 2-chloro-N-(isoquinolin-6-yl)acetamide from 6-aminoisoquinoline and chloroacetic acid. google.com This intermediate can then be treated with various amines to introduce different substituents on the side chain. For example, reaction with benzylamine (B48309) yields 2-(benzylamino)-N-(isoquinolin-6-yl)acetamide. google.com
The table below details several modifications of the acetamide side chain found in related this compound structures.
| Modified Compound Name | Modification on Acetamide Chain | Synthetic Precursor | Reference |
|---|---|---|---|
| 2-(Benzylamino)-N-(isoquinolin-6-yl)acetamide | Substitution of α-chloro with benzylamino group | 2-Chloro-N-(isoquinolin-6-yl)acetamide | google.com |
| N-(Isoquinolin-6-yl)-2-(phenylamino)acetamide | Substitution with a phenylamino (B1219803) group | 2-Halo-N-(isoquinolin-6-yl)acetamide | bldpharm.com |
| (R)-4-(3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate | Elongated and functionalized propionamide (B166681) chain | 6-Aminoisoquinoline | google.com |
| N-{4-[2-(2-Chlorophenyl)acetamido]pyridin-2-yl}-N-(isoquinolin-6-yl)acetamide | The nitrogen of the acetamide is part of a larger, complex substituent | N-(pyridin-2-yl)isoquinolin-6-amine | google.com |
These derivatization strategies underscore the chemical versatility of the this compound structure, enabling the synthesis of a broad library of analogues for further scientific investigation.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In a ¹H NMR spectrum of N-(isoquinolin-6-yl)acetamide, distinct signals would be expected for the protons of the isoquinoline (B145761) ring system, the amide N-H proton, and the acetyl methyl group. The isoquinoline protons would appear in the aromatic region (typically δ 7.0-9.5 ppm), with their specific chemical shifts and coupling patterns dictated by their position on the bicyclic system. The protons on the pyridine-like portion of the ring (e.g., at positions 1 and 3) are expected to be the most deshielded. The protons on the benzene-like ring would show characteristic splitting patterns based on their ortho, meta, and para relationships. The amide proton would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. The acetyl group's three protons would present as a sharp singlet, typically in the upfield region of the spectrum (around δ 2.0-2.5 ppm).
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Acetyl CH₃ | ~2.2 | Singlet (s) |
| Isoquinoline Aromatic CHs | ~7.5 - 9.2 | Multiplets (m), Doublets (d) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eleven distinct signals would be anticipated in a typical spectrum. The carbonyl carbon of the acetamide (B32628) group would be the most deshielded, appearing significantly downfield (δ 168-172 ppm). The nine carbons of the isoquinoline ring would have characteristic shifts in the aromatic region (δ 110-155 ppm). The carbon of the acetyl methyl group would be found in the far upfield region (δ 20-30 ppm).
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Acetyl C H₃ | ~25 |
| Isoquinoline Aromatic C Hs & Quaternary C s | ~115 - 155 |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is ideal for polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₁₁H₁₀N₂O, the molecular weight is 186.21 g/mol . Therefore, a major ion at an m/z (mass-to-charge ratio) of approximately 187.22 would be anticipated.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. For the [M+H]⁺ ion of this compound, an exact mass measurement would be sought to confirm the molecular formula C₁₁H₁₁N₂O⁺. This precise mass serves as a definitive confirmation of the compound's identity.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to display several characteristic absorption bands. A prominent band for the N-H stretch of the secondary amide would appear around 3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group would result in a strong, sharp absorption band around 1680 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic isoquinoline ring and the aliphatic methyl group would be observed just above and below 3000 cm⁻¹, respectively. Characteristic C=C and C=N stretching vibrations from the isoquinoline ring would also be present in the 1600-1450 cm⁻¹ region.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | ~3300 |
| Aromatic C-H | Stretch | ~3100-3000 |
| Aliphatic C-H | Stretch | ~3000-2850 |
| Amide C=O | Stretch | ~1680 |
While a complete, experimentally verified dataset for this compound is not currently available in the public domain, the application of these standard analytical techniques would provide the necessary data for its unequivocal structural confirmation and characterization.
Chromatographic Techniques for Compound Purity and Isolation
The purification and analysis of synthetic compounds are critical steps in chemical research. For this compound and its derivatives, chromatographic techniques are indispensable for ensuring high purity and for isolating the target compound from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is primarily employed for analytical purity assessment, while flash column chromatography is a standard method for preparative scale purification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). By employing high pressure to force the mobile phase through the column, HPLC provides high resolution and rapid analysis times.
For this compound and related structures, reversed-phase HPLC is a common configuration. In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and is often expected to be above a 95% threshold for research applications.
Research involving similar isoquinoline structures has detailed specific HPLC methods. For instance, the analysis of certain sulfonamide derivatives utilized a reversed-phase Agilent Eclipse Plus C18 column. amazonaws.com The mobile phase often consists of a gradient system, such as aqueous methanol (B129727) containing 0.1% formic acid, to ensure efficient separation of the main compound from any impurities. amazonaws.com The use of mass spectrometry compatible mobile phases is also a consideration in method development. googleapis.com In some cases, preparative HPLC is used for the purification of complex derivatives of this compound. google.com
| Parameter | Description | Source |
|---|---|---|
| Technique | Reversed-Phase HPLC | amazonaws.com |
| Stationary Phase (Column) | Agilent Eclipse Plus C18 (4.6 × 150 mm, 3.5 μm) | amazonaws.com |
| Mobile Phase | Gradient of aqueous Methanol with 0.1% Formic Acid | amazonaws.com |
| Flow Rate | 0.7 mL/min | amazonaws.com |
| Application | Purity analysis and preparative purification | amazonaws.comgoogle.com |
Flash Column Chromatography
Flash column chromatography is the primary technique for the preparative isolation and purification of this compound following its synthesis. This method is a modification of traditional column chromatography that utilizes moderate pressure to accelerate the flow of the mobile phase through the stationary phase, typically silica (B1680970) gel. This results in a faster and more efficient separation compared to gravity-fed chromatography.
The process generally involves dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto a column packed with a solid adsorbent, most commonly silica gel. rsc.orgnih.gov A solvent system (eluent) is then passed through the column, and the different components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.
For the purification of this compound and its analogues, various solvent systems have been employed. These are typically binary or ternary mixtures of polar and non-polar solvents. Common eluents include combinations of ethyl acetate (B1210297)/petroleum ether, dichloromethane/methanol, and n-hexane/ethyl acetate. amazonaws.comrsc.orgrug.nlrsc.org The polarity of the solvent system is often gradually increased during the separation to elute compounds with increasing polarity. For instance, a gradient of petroleum ether/ethyl acetate (from 3/1 to 1/1) has been used effectively. rsc.org In some cases, a small amount of a basic modifier like triethylamine (B128534) (Et3N) is added to the eluent to prevent the streaking of basic compounds like isoquinolines on the acidic silica gel. nih.gov
| Stationary Phase | Mobile Phase (Eluent System) | Source |
|---|---|---|
| Silica Gel | Dichloromethane/Methanol (e.g., 15:1) | amazonaws.com |
| Silica Gel | n-Hexane/Ethyl Acetate | rsc.org |
| Silica Gel | Ethyl Acetate/Petroleum Ether (e.g., 3:2 or 4:1) | rug.nl |
| Silica Gel | Ethyl Acetate/Methanol (e.g., 90:10) | nih.gov |
| Silica Gel | Ethyl Acetate/Methanol/Triethylamine (e.g., 95:4:1) | nih.gov |
| Silica Gel | 2% NH(2M)/Methanol / 3% Methanol/Chloroform | googleapis.com |
Mechanistic Organic Chemistry and Reactivity Studies
Elucidation of Reaction Mechanisms in N-(isoquinolin-6-yl)acetamide Synthesis
The synthesis of this compound, while not extensively detailed in dedicated studies, can be understood through common and advanced synthetic methodologies for analogous isoquinoline (B145761) derivatives. The most direct and classical approach involves the acylation of 6-aminoisoquinoline (B57696). This reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the amino group on 6-aminoisoquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent like acetic anhydride (B1165640) or acetyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (acetate or chloride, respectively) to yield the stable amide product, this compound.
More contemporary and complex syntheses for structurally related isoquinoline acetamides have been developed, often employing multi-component reactions (MCRs) followed by metal-catalyzed cyclizations. For instance, a divergent synthesis strategy has been developed for isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides starting from a common Ugi-4CR (four-component reaction) intermediate. nih.govresearchgate.net In a relevant example, an Ugi adduct is reacted with a substituted ethanone (B97240) in the presence of a copper(I) catalyst and a base like cesium carbonate in a solvent such as DMSO. nih.govacs.org The reaction proceeds through a domino sequence involving a copper-catalyzed annulation to construct the isoquinoline core. nih.govacs.org
A plausible mechanism for such a copper-catalyzed reaction involves the initial formation of a copper(I) acetylide or a related species, followed by coordination and subsequent intramolecular cyclization to build the heterocyclic ring system. rug.nl The choice of catalyst, base, and solvent is critical for optimizing the yield and selectivity of the desired product. acs.org
Table 1: Optimized Conditions for Copper-Catalyzed Synthesis of a Related Isoquinolin-2(1H)-yl-acetamide acs.org
| Parameter | Condition | Yield |
| Catalyst | 10 mol % CuCl | 62% |
| Base | 2.0 equiv Cs₂CO₃ | 62% |
| Solvent | DMSO | 62% |
| Temperature | 80 °C | 62% |
| Reactants | Ugi Adduct, Acetophenone | 62% |
This table illustrates typical conditions for synthesizing related isoquinoline acetamide (B32628) scaffolds, which could be adapted for this compound.
Reactivity Profiles of this compound Under Varied Conditions
The reactivity of this compound is governed by its two principal structural components: the isoquinoline nucleus and the acetamide side chain. The isoquinoline ring system, containing both a benzene (B151609) and a pyridine (B92270) ring, exhibits distinct reactivity towards electrophiles and nucleophiles. The acetamide group also has its own characteristic reactions, primarily centered on the amide bond.
The amide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the bond to yield 6-aminoisoquinoline and acetic acid (or its conjugate base). evitachem.com This reaction is a standard transformation for amides. The carbonyl group of the acetamide can also undergo reduction, for instance using strong reducing agents like lithium aluminum hydride, to yield the corresponding secondary amine, N-ethyl-isoquinolin-6-amine.
Table 2: Predicted Reactivity of this compound
| Condition | Reagent Type | Predicted Reaction | Product(s) |
| Acidic (aq.) | H₃O⁺, heat | Amide Hydrolysis | 6-Aminoisoquinoline, Acetic Acid |
| Basic (aq.) | NaOH, heat | Amide Hydrolysis | 6-Aminoisoquinoline, Sodium Acetate (B1210297) |
| Reducing | LiAlH₄ | Amide Reduction | N-Ethyl-isoquinolin-6-amine |
| Electrophilic | HNO₃/H₂SO₄ | Electrophilic Aromatic Substitution | Nitro-N-(isoquinolin-6-yl)acetamide |
| Nucleophilic | NaNH₂ | Nucleophilic Substitution (Chichibabin) | Amino-N-(isoquinolin-6-yl)acetamide |
Investigation of Electrophilic and Nucleophilic Substitution Reactions
Electrophilic Substitution: The isoquinoline ring system generally undergoes electrophilic substitution on the benzene ring, as it is more activated than the electron-deficient pyridine ring. uoanbar.edu.iq Substitutions typically occur at the C-5 and C-8 positions. In this compound, the acetamido group (-NHCOCH₃) at C-6 is an activating, ortho-, para-directing group. Therefore, it is expected to direct incoming electrophiles to the positions ortho (C-5 and C-7) and para (no para position available) to itself. The combination of the inherent reactivity of the isoquinoline ring and the directing effect of the acetamido group suggests that electrophilic substitution will preferentially occur at the C-5 and C-7 positions. Studies on related N-acyl-pyrrolidinium ions have shown that electrophilic cyclization is highly dependent on the electronic nature of substituents on the aromatic ring, with electron-donating groups enhancing reaction rates and yields. psu.edu
Nucleophilic Substitution: The pyridine ring of isoquinoline is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, especially at the C-1 and C-3 positions. uoanbar.edu.iq The presence of the electron-withdrawing nitrogen atom activates the heterocyclic part of the molecule for nucleophilic substitution. uoanbar.edu.iq Classic reactions like the Chichibabin reaction, which involves amination with sodium amide (NaNH₂), typically occur at the C-1 position in isoquinoline. Halogen atoms located at positions 1 or 3 are also readily displaced by nucleophiles. For this compound, nucleophilic attack would be predicted to occur predominantly at the C-1 position, as the substituent on the benzene ring has a less direct influence on the reactivity of the pyridine ring towards nucleophiles.
Studies on Photoinduced Electron Transfer (PET) Phenomena in Related Structures
While specific PET studies on this compound are not prominent, extensive research on related isoquinoline and naphthalimide derivatives provides significant insight into these photochemical processes. nih.gov Photoinduced electron transfer is a mechanism where an electronically excited molecule transfers an electron to or from another molecule, creating a radical ion pair that can then undergo further chemical reactions.
In the context of isoquinoline chemistry, PET has been harnessed to initiate novel cyclization reactions. The irradiation of N-acyl-α-dehydroarylalanine derivatives in polar solvents can lead to selective cyclization, forming dihydrobenzoquinolinone or dibenzo[f,h]isoquinoline derivatives. researchgate.net Mechanistic studies, including fluorescence quenching experiments, have confirmed that these photocyclization reactions proceed via a PET mechanism. researchgate.net The efficiency and selectivity of these transformations are highly dependent on the solvent and the electronic and steric properties of the substituents. researchgate.net
Furthermore, photocatalytic strategies involving proton-coupled electron transfer (PCET) have been developed for the synthesis of isoquinoline-1,3-diones from naphthalimide-based precursors. acs.orgresearchgate.net These methods are valued for their mild, metal-free reaction conditions. acs.org PET is also a fundamental mechanism in the design of fluorescent sensors. For example, a naphthalimide derivative featuring a 2-(2-aminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione structure operates via a PET mechanism for the detection of metal ions like Cr³⁺, Fe³⁺, and Hg²⁺. nih.gov The interaction with the metal ion disrupts the PET process, leading to a "turn-on" fluorescence response, which is useful for in-vitro and in-cell imaging applications. nih.gov
Structure Activity Relationship Sar and Ligand Design
Impact of Isoquinoline (B145761) Core Modifications on Biological Interactions
The isoquinoline ring system is a key determinant of the molecule's biological activity, providing a rigid scaffold that orients the acetamide (B32628) side chain for interaction with target proteins. Modifications to this core can significantly alter binding affinity and specificity.
Ring Saturation: The degree of saturation within the isoquinoline ring system can lead to dramatic changes in activity. Transitioning from the aromatic isoquinoline to a more flexible 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold alters the molecule's three-dimensional geometry. nih.gov This change can improve binding by allowing the molecule to adopt a more favorable conformation within a receptor's binding pocket. chimia.chnih.gov The rigid tetrahydroisoquinoline scaffold has been shown to provide an ideal geometry for orienting functional groups toward specific regions of a binding site, such as the S1' hydrophobic pocket in matrix metalloproteinases. nih.gov
Substituent Effects: The introduction of various substituents onto the isoquinoline ring can modulate the compound's electronic and steric properties. For example, adding hydroxyl (-OH), methoxy (B1213986) (-OCH3), or amino (-NH2) groups can create new hydrogen bonding opportunities with a target protein, potentially increasing binding affinity. nih.gov Studies on orexin (B13118510) receptor antagonists showed that even minor modifications to the substitution pattern on the tetrahydroisoquinoline core led to significant changes in activity. chimia.ch For instance, the placement of methoxy groups at the 6 and 7 positions was found to be critical. chimia.ch
Bioisosteric Replacements: Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug design. drugdesign.orgnih.gov The nitrogen atom in the isoquinoline ring is crucial for its chemical properties and can be a key interaction point, often forming hydrogen bonds with amino acid residues in the hinge region of kinases. namiki-s.co.jp Replacing the isoquinoline core with other heterocyclic systems, such as quinoline, quinazoline, or pyrimidine, can modulate potency, alter selectivity against different targets, and improve pharmacokinetic profiles. nih.gov This isosteric replacement of the naphthalene (B1677914) group of agomelatine (B1665654) with isoquinoline, for example, led to potent melatonergic ligands. nih.gov
The following table illustrates potential modifications to the isoquinoline core and their predicted impact on biological interactions.
| Modification Type | Example | Potential Impact on Biological Interactions |
| Ring Saturation | Isoquinoline → Tetrahydroisoquinoline | Increases conformational flexibility; may improve fit in binding pocket. |
| Hydroxylation | Addition of -OH group | Introduces hydrogen bond donor/acceptor capabilities; can increase polarity. |
| Alkoxylation | Addition of -OCH3 group | Increases lipophilicity; can act as a hydrogen bond acceptor; may provide steric bulk. |
| Amination | Addition of -NH2 group | Introduces a basic center and hydrogen bond donor; can form salt bridges. |
| Bioisosteric Replacement | Isoquinoline → Quinoline | Alters position of the nitrogen atom, changing hydrogen bonding vectors and basicity. |
Influence of Acetamide Side Chain Variations on Compound Efficacy
The acetamide group (-NH-CO-CH3) is not merely a linker but an active functional group that contributes significantly to the molecule's binding properties, primarily through its ability to form hydrogen bonds. nih.gov Variations to this side chain are a key strategy for optimizing compound efficacy.
Linker Length and Flexibility: The distance between the isoquinoline core and the terminal methyl group of the acetamide is critical. SAR studies of related arylalkanoic acids have shown that altering the length of the linker by one or two carbons can dramatically decrease activity, highlighting the importance of precise positioning of the functional groups. pharmacy180.com
Alpha-Carbon Substitution: Placing a substituent, such as a methyl group, on the carbon atom adjacent to the carbonyl (the alpha-carbon) can enhance anti-inflammatory activity in some classes of compounds by introducing favorable steric interactions or by restricting rotation to lock the molecule in a more active conformation. pharmacy180.com
Amide Bioisosteres: The amide bond itself can be replaced with other functional groups to improve metabolic stability or modulate binding. Common bioisosteres for the amide group include esters, sulfonamides, or a "reverse" amide. slideshare.net However, such modifications can reduce activity if the hydrogen-bonding capability of the original amide NH or carbonyl oxygen is essential for binding. In many non-steroidal anti-inflammatory drugs (NSAIDs), replacing the carboxylic acid or amide group with less acidic functionalities leads to a decrease in activity. pharmacy180.comslideshare.net
N-Substitution: While the parent compound is N-(isoquinolin-6-yl)acetamide, a common optimization strategy involves further substitution on the acetamide nitrogen. In studies of benzenesulfonamidoacetamides, attaching different N-aryl groups to the acetamide moiety was a key strategy to enhance potency as tubulin polymerization inhibitors. nih.gov
The table below summarizes potential modifications to the acetamide side chain.
| Modification Type | Example | Potential Impact on Compound Efficacy |
| Linker Homologation | -CH2CONH- → -CH2CH2CONH- | Increases distance between pharmacophoric groups; generally decreases activity. |
| α-Methylation | -CH2CONH- → -CH(CH3)CONH- | May enhance activity by providing favorable steric interactions or restricting conformation. |
| Amide Bioisostere | -CONH- → -SO2NH- | Alters electronic properties and hydrogen bonding capacity; may improve metabolic stability. |
| Terminal Group Variation | -COCH3 → -COCF3 | Increases electrophilicity of carbonyl carbon; may alter binding interactions. |
Positional Isomerism and Substituent Effects on Biological Profiles
The biological activity of isoquinoline derivatives can be profoundly affected by the location of substituents. researchgate.net For example, studies on certain isoquinoline alkaloids revealed that substitutions at the C-7 position directly influence their bioactivity. rsc.org Similarly, research on 1,7- and 1,8-substituted isoquinolines demonstrated that the electronic nature of the substituent (electron-donating vs. electron-withdrawing) dictates the product of certain chemical reactions and influences the final properties of the molecule. rsc.org This suggests that the electronic environment at the point of attachment on the isoquinoline ring can significantly impact target engagement.
For this compound, the 6-position places the acetamide group on the benzene (B151609) ring portion of the scaffold. Shifting it to positions 1 or 3 would place it on the pyridine (B92270) ring, altering the electronic influence on the side chain and changing its spatial relationship to the ring nitrogen.
The following table illustrates the concept of positional isomerism for N-acetyl-isoquinoline.
| Isomer | Position of Acetamide Group | Predicted Impact on Biological Profile |
| N-(isoquinolin-1-yl)acetamide | Position 1 (Pyridine ring) | Steric hindrance from peri-hydrogen at position 8; altered electronics due to proximity to nitrogen. |
| N-(isoquinolin-3-yl)acetamide | Position 3 (Pyridine ring) | Different spatial vector relative to the nitrogen atom compared to the 1-isomer. |
| This compound | Position 6 (Benzene ring) | Electronically distinct from pyridine ring positions; provides a specific spatial orientation. |
| N-(isoquinolin-7-yl)acetamide | Position 7 (Benzene ring) | Different spatial vector from position 6; may interact with different sub-pockets of a receptor. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. japsonline.comnih.gov For isoquinoline derivatives, QSAR studies have been instrumental in predicting bioactivity and guiding the design of more potent molecules. japsonline.com
A typical QSAR study involves several steps:
Data Set Preparation: A series of structurally related compounds, such as analogs of this compound, with experimentally determined biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and topological properties (e.g., MoRSE descriptors). japsonline.comjapsonline.com
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. elsevierpure.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability. japsonline.comnih.gov
For instance, a QSAR study on isoquinoline derivatives as inhibitors of the AKR1C3 enzyme produced a statistically robust model that could be used to predict the activity of new compounds. japsonline.com The quality of a QSAR model is assessed by several statistical parameters.
The table below shows the statistical parameters for a validated QSAR model developed for a series of isoquinoline derivatives, illustrating the metrics used to assess model quality. japsonline.com
| Statistical Parameter | Description | Value |
| ntr | Number of compounds in the training set | 53 |
| R² | Coefficient of determination (goodness of fit) | 0.6905 |
| Q²LOO | Leave-one-out cross-validation coefficient (internal predictive ability) | 0.6285 |
| R²ext | External validation coefficient (external predictive ability) | 0.9130 |
| RMSEtr | Root Mean Square Error of the training set | 0.3544 |
| RMSEext | Root Mean Square Error of the external set | 0.3047 |
A validated QSAR model for this compound analogs would serve as a powerful predictive tool. It would allow researchers to computationally screen virtual libraries of designed compounds, prioritizing the synthesis of those with the highest predicted activity and thereby accelerating the lead optimization process.
Investigation of Biological Activities and Molecular Targets in Vitro Focus
Enzyme Inhibition Studies
The potential for N-(isoquinolin-6-yl)acetamide to act as an enzyme inhibitor has been a subject of interest, given the known activities of related isoquinoline (B145761) derivatives. However, specific inhibitory data for this compound against several major enzyme classes remains largely uncharacterized in the available scientific literature.
Kinase Inhibition (e.g., Protein Arginine Methyltransferase, Cyclin-Dependent Kinase, Protein Kinase CK2, AGC Kinase)
Kinases are a critical class of enzymes involved in cell signaling, and their inhibition is a major focus of drug discovery. While various isoquinoline-containing compounds have been investigated as kinase inhibitors, specific in vitro assay data for this compound against Protein Arginine Methyltransferase (PRMT), Cyclin-Dependent Kinases (CDKs), Protein Kinase CK2, and AGC family kinases are not extensively detailed in published studies. Research has often focused on related scaffolds, such as 6-acetamido-indoles for CK2 inhibition, rather than the isoquinoline variant itself. nih.gov
Table 1: Kinase Inhibition Profile of this compound No specific inhibitory concentration (IC₅₀) or binding affinity (Ki) values for this compound against the listed kinases were found in the reviewed scientific literature.
| Kinase Target | IC₅₀ (nM) | Ki (nM) | Assay Conditions |
|---|---|---|---|
| Protein Arginine Methyltransferase | N/A | N/A | Not Available |
| Cyclin-Dependent Kinase | N/A | N/A | Not Available |
| Protein Kinase CK2 | N/A | N/A | Not Available |
| AGC Kinase | N/A | N/A | Not Available |
Cholinesterase and Monoamine Oxidase Inhibition
In the context of neurodegenerative diseases, the inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B) is a key therapeutic strategy. Although isoquinoline derivatives have been explored for these targets, direct experimental data quantifying the inhibitory potency of this compound against cholinesterases and monoamine oxidases is not prominently available. nih.govmdpi.com
HIV-1 Reverse Transcriptase Inhibition
HIV-1 reverse transcriptase (RT) is a crucial enzyme for viral replication and a primary target for antiretroviral drugs. nih.govmdpi.com The investigation of novel small molecules that can inhibit this enzyme is an ongoing area of research. However, studies detailing the specific in vitro inhibitory activity of this compound against HIV-1 RT have not been found in the surveyed literature. Research in this area has tended to focus on other acetamide-containing structures or more complex isoquinoline derivatives. nih.govresearchgate.net
Cyclooxygenase Enzyme Inhibition
Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are responsible for the production of prostaglandins (B1171923) and are key mediators of inflammation. nih.govmdpi.com While a wide array of compounds have been tested for COX inhibition, specific data regarding the in vitro efficacy of this compound as a COX-1 or COX-2 inhibitor is not currently available in scientific publications. nih.gov
Receptor Ligand Binding Investigations
The interaction of small molecules with cellular receptors is fundamental to pharmacology. The isoquinoline core is present in many ligands for various receptor systems.
Dopamine (B1211576) Receptor Binding (e.g., D3 receptor)
Dopamine receptors, particularly the D3 subtype, are implicated in the pathophysiology of several neurological and psychiatric disorders. nih.govnih.gov The development of selective ligands for these receptors is of significant interest. While related tetrahydroisoquinoline and N-phenylpiperazine structures have been evaluated for D3 receptor affinity, specific binding data, such as the inhibition constant (Ki) or IC₅₀ value for this compound at the dopamine D3 receptor, is not well-documented in the available research. nih.govmdpi.com
Table 2: Dopamine Receptor Binding Profile of this compound No specific binding affinity (Ki) values for this compound against the dopamine D3 receptor were found in the reviewed scientific literature.
| Receptor Target | Binding Affinity (Ki) (nM) | Radioligand | Cell Line/Tissue |
|---|---|---|---|
| Dopamine D3 Receptor | N/A | Not Available | Not Available |
G-Protein Coupled Receptor (GPCR) Interaction Studies
While direct studies on the interaction of this compound with G-Protein Coupled Receptors (GPCRs) are not available in the current body of literature, the general principles of GPCR pharmacology allow for a theoretical consideration. GPCRs represent the largest family of human membrane proteins and are major targets for pharmaceuticals. nih.gov They exist in multiple conformational states, and the binding of a ligand can stabilize a specific state, leading to either activation (agonist) or inhibition (antagonist/inverse agonist) of downstream signaling. nih.gov
The affinity of a ligand for a GPCR can be significantly higher for the active, G-protein-coupled state compared to the inactive state. nih.gov This change in affinity is often associated with a reduction in the volume of the orthosteric binding site upon receptor activation, leading to an increased number of atomic contacts between the receptor and an agonist ligand. nih.gov Furthermore, some ligands achieve selectivity not by binding with higher affinity, but by stimulating a target receptor more strongly than an off-target one, a phenomenon known as "efficacy-driven selectivity". nih.gov This is often the result of differences in the ligand's binding pose within the active states of different but closely related receptors. nih.gov For a molecule like this compound, its potential interaction with a GPCR would be dictated by its ability to fit within the receptor's binding pocket and stabilize a particular conformational state, a property that can only be confirmed through direct experimental binding and functional assays.
Cell-Based Biological Assessments (Excluding Human Clinical Data)
Antiproliferative Activity in Cancer Cell Lines
The isoquinoline core is a well-established scaffold in the development of anticancer agents. While data specific to this compound is not presently available, research on analogous structures highlights the potential antiproliferative properties. For instance, a series of N1-(flavon-6-yl)amidrazones, which feature a substitution at the 6-position of a heterocyclic system, were evaluated for their antitumor activity against human breast cancer (MCF-7) and leukemic (K562) cell lines. nih.gov One of the most active compounds in this series, the N-morpholine derivative, demonstrated potent activity with IC₅₀ values of 5.18 µM against MCF-7 cells and 2.89 µM against K562 cells. nih.gov These findings suggest that the 6-substituted heterocyclic scaffold can be a crucial element for conferring significant cytotoxic activity in cancer cell lines.
Table 1: Antiproliferative Activity of a Structurally Related N-morpholine Derivative of N1-(flavon-6-yl)amidrazone
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 5.18 |
| K562 | Leukemia | 2.89 |
Data sourced from a study on N1-(flavon-6-yl)amidrazones, as direct data for this compound is unavailable. nih.gov
Antimicrobial and Antifungal Evaluations
The acetamide (B32628) moiety is a common feature in various compounds exhibiting antimicrobial properties. Studies on novel acetamide derivatives have demonstrated a range of antibacterial activities. For example, a series of acetamide derivatives of 2-mercaptobenzothiazole (B37678) showed promising activity, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values comparable to the standard drug levofloxacin (B1675101) against strains like E. coli, S. typhi, S. aureus, and B. subtilis. nih.gov
Similarly, α-substituted N4-acetamide derivatives of ciprofloxacin (B1669076) and norfloxacin (B1679917) have been synthesized and tested, showing particular efficacy against Gram-positive bacteria. researchgate.netmdpi.com Certain ciprofloxacin derivatives displayed MIC values as low as 0.1 µM against Bacillus subtilis and 0.4–0.9 µM against Staphylococcus aureus. researchgate.netmdpi.com While these molecules are more complex than this compound, the data indicates that the acetamide functional group can be a key contributor to antibacterial efficacy.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Acetamide Analogs
| Compound Class | Bacterial Strain | MIC (µM) |
|---|---|---|
| Ciprofloxacin Acetamide Derivative (CD-10) | Bacillus subtilis | 0.1 |
| Ciprofloxacin Acetamide Derivative (CD-10) | Staphylococcus aureus | 0.4 |
| Norfloxacin Acetamide Derivative (ND-6) | Bacillus subtilis | 0.6 |
| Norfloxacin Acetamide Derivative (ND-7) | Bacillus subtilis | 0.7 |
Data represents findings from studies on acetamide derivatives of quinolones, as direct data for this compound is unavailable. researchgate.netmdpi.com
Anti-inflammatory Response in Cellular Models
Both the isoquinoline and acetamide moieties are found in compounds investigated for anti-inflammatory effects. Acetamide derivatives have been shown to modulate inflammatory responses in vitro. nih.govmdpi.com For instance, certain acetamides can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.govmdpi.comresearchgate.net
The inhibition of key inflammatory mediators is a common mechanism. Studies on other complex heterocyclic compounds have demonstrated the potent inhibition of tumor necrosis factor-alpha (TNF-α) release from murine macrophages. plos.org For example, 17-O-acetylacuminolide, a diterpenoid, inhibited TNF-α release with an IC₅₀ of 2.7 µg/mL and also significantly reduced NO production and the expression of inducible nitric oxide synthase (iNOS). plos.org Furthermore, novel quinazolinones conjugated with an indole (B1671886) acetamide moiety have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov These examples underscore the potential for a compound like this compound to exhibit anti-inflammatory properties by targeting critical inflammatory pathways and mediators.
Table 3: Anti-inflammatory Activity of Structurally Related Compounds
| Compound/Class | Cellular Model | Effect | Measurement |
|---|---|---|---|
| 17-O-acetylacuminolide | LPS-stimulated RAW264.7 cells | Inhibition of TNF-α release | IC₅₀ = 2.7 µg/mL |
| Quinazolinone-indole acetamide conjugates | Macrophage cells | Inhibition of Nitric Oxide | Superior to reference |
| Acetamide Derivatives | LPS-stimulated J774.A1 macrophages | Inhibition of NO production | Demonstrated activity |
Data sourced from various studies on compounds containing acetamide or related heterocyclic structures. nih.govplos.orgnih.gov
Neuroprotective Effects in In Vitro Systems
The isoquinoline alkaloid family is recognized for its neuroprotective potential, acting through various mechanisms to protect neurons from damage and apoptosis. mdpi.com These mechanisms include the inhibition of neuroinflammation, reduction of oxidative stress, regulation of autophagy, and maintenance of intracellular calcium homeostasis. mdpi.com The acetamide functional group also contributes to neuroprotection in different chemical contexts. For example, certain iodoquinazolinone derivatives bearing an acetamide pharmacophore have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in cholinergic transmission. nih.gov Inhibition of AChE is a key therapeutic strategy for diseases like Alzheimer's. nih.gov The combination of the isoquinoline scaffold, known for broad neuroprotective actions, and the acetamide group, which can be tailored to inhibit specific enzymes like AChE, suggests a strong potential for this compound to demonstrate neuroprotective effects in in vitro models of neurodegenerative disease. mdpi.comnih.gov
Molecular Mechanisms of Biological Action
Based on the activities of related compounds, the potential molecular mechanisms of this compound can be postulated.
Anti-inflammatory Action : A likely mechanism involves the inhibition of the NF-κB signaling pathway. This could be achieved by preventing the translocation of the NF-κB transcription factor into the nucleus, a critical step for the expression of pro-inflammatory genes. plos.org Research on 17-O-acetylacuminolide confirmed this mechanism and further pinpointed the inhibition of IKKβ, the kinase responsible for activating NF-κB. plos.org Additionally, the compound could directly inhibit the activity of enzymes like iNOS and COX-2, leading to decreased production of inflammatory mediators NO and prostaglandins. plos.orgnih.gov
Antiproliferative Action : Docking studies on related 6-substituted heterocyclic compounds suggest a mechanism involving the inhibition of oncogenic tyrosine kinases, such as the epidermal growth factor receptor (EGFR). nih.gov By blocking the active site of these kinases, the compound could halt the downstream signaling pathways that drive cell proliferation and survival in cancer cells.
Neuroprotective Action : The neuroprotective effects could be multifactorial. The isoquinoline core might contribute by reducing oxidative stress through the scavenging of reactive oxygen species and by regulating autophagy pathways, potentially through modulation of the PI3K/AKT/mTOR pathway. mdpi.com The acetamide portion could confer a more targeted mechanism, such as the inhibition of acetylcholinesterase, which would increase the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, a mechanism known to be beneficial in certain neurodegenerative conditions. nih.gov
Antimicrobial Action : For antibacterial activity, molecular docking studies of some acetamide derivatives point towards the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov By binding to hydrophobic pockets in such enzymes, the compound could disrupt DNA replication and repair, leading to bacterial cell death. nih.gov
These postulated mechanisms, derived from studies on analogous structures, provide a robust framework for guiding future experimental investigations into the specific molecular targets and pathways modulated by this compound.
Interaction with Cellular Macromolecules (e.g., DNA, Proteins)
A comprehensive review of scientific literature reveals a notable absence of published research investigating the direct interaction of this compound with cellular macromolecules such as deoxyribonucleic acid (DNA) and proteins. While the broader class of isoquinoline alkaloids has been a subject of extensive study, with various derivatives reported to exhibit a range of biological activities, specific in vitro studies detailing the binding affinities, interaction modes, or consequential effects of this compound on these fundamental cellular components are not available in the current body of scientific literature.
Consequently, no data can be presented on the potential of this compound to intercalate with DNA, form covalent or non-covalent bonds with proteins, or influence the structure and function of these macromolecules. The lack of empirical evidence precludes any detailed discussion on this aspect of its molecular activity.
Interactive Data Table: Interaction with Cellular Macromolecules
| Macromolecule | Type of Interaction | Methodology | Key Findings | Reference |
|---|---|---|---|---|
| DNA | Data not available | Data not available | Data not available | N/A |
| Proteins | Data not available | Data not available | Data not available | N/A |
Modulation of Intracellular Signaling Pathways (e.g., NF-κB Pathway)
Similarly, there is no specific research documented on the modulatory effects of this compound on intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. The NF-κB signaling cascade is a critical regulator of inflammatory responses, immune function, and cell survival. While various natural and synthetic compounds, including some isoquinoline derivatives, have been identified as modulators of this pathway, the specific effect of this compound has not been elucidated.
In vitro studies designed to assess the impact of this compound on key components of the NF-κB pathway, such as the phosphorylation and degradation of IκBα, the nuclear translocation of NF-κB subunits (e.g., p65/RelA), and the subsequent expression of NF-κB target genes, have not been reported. Therefore, it is not possible to ascertain whether this compound acts as an inhibitor or activator of this pathway or to detail any potential mechanisms of action.
Interactive Data Table: Modulation of the NF-κB Pathway
| Pathway Component | Effect | Cell Line/System | Concentration | Key Findings | Reference |
|---|---|---|---|---|---|
| IκBα Phosphorylation | Data not available | Data not available | Data not available | Data not available | N/A |
| NF-κB Nuclear Translocation | Data not available | Data not available | Data not available | Data not available | N/A |
| NF-κB Target Gene Expression | Data not available | Data not available | Data not available | Data not available | N/A |
Computational Chemistry and in Silico Modeling
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
Molecular Dynamics Simulations of Compound-Protein Complexes
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex, conformational changes in the protein upon ligand binding, and the dynamics of their interactions.
Currently, there are no published studies detailing molecular dynamics simulations performed on complexes formed between N-(isoquinolin-6-yl)acetamide and any specific protein target. Such studies would typically provide data on the root-mean-square deviation (RMSD) to assess complex stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analyses of hydrogen bond networks over the simulation period. Without these specific simulations, a detailed understanding of the dynamic behavior of this compound within a biological target's binding site remains speculative.
Virtual Screening for Identification of Novel Bioactive Analogues
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches.
This compound could theoretically be used as a query molecule or a fragment in virtual screening campaigns to identify novel analogues with potentially improved biological activity. However, a review of scientific literature indicates a lack of studies where this compound has been explicitly used as a starting point for virtual screening to discover new bioactive compounds. Research has been conducted on broader classes of isoquinolines, but specific campaigns originating from this exact scaffold are not documented. nih.gov
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Parameters
In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in evaluating the drug-likeness of a compound. Various computational models are used to estimate parameters such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.
Specific, experimentally validated or computationally predicted ADME parameters for this compound are not available in published research. While general predictions can be made for any chemical structure using available software, dedicated studies presenting and discussing these parameters for this compound have not been located. A comprehensive in silico ADME profile would typically be presented in a tabular format, as shown below, but the data for this specific compound remains uncharacterized in the literature.
Table 1: Predicted ADME Parameters (Hypothetical) No specific data is available in the literature for this compound. This table is for illustrative purposes only.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption | Data not available | Data not available |
| Caco-2 Permeability | Data not available | Data not available |
| Blood-Brain Barrier (BBB) Permeation | Data not available | Data not available |
| P-glycoprotein Substrate/Inhibitor | Data not available | Data not available |
| CYP450 2D6 Inhibitor | Data not available | Data not available |
| LogP (Lipophilicity) | Data not available | Data not available |
Future Research Directions and Translational Perspectives Academic
Rational Design of Next-Generation Isoquinoline-Acetamide Derivatives for Enhanced Efficacy
The rational design of next-generation N-(isoquinolin-6-yl)acetamide derivatives is a key focus of ongoing research. This approach aims to systematically modify the core structure to enhance therapeutic efficacy, improve selectivity, and optimize pharmacokinetic profiles. Structure-activity relationship (SAR) studies are central to this process, guiding the modification of the isoquinoline (B145761) ring and the acetamide (B32628) group. nih.gov
Key strategies in the rational design of these derivatives include:
Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to improve biological activity or reduce toxicity.
Scaffold Hopping: Introducing novel core structures while retaining key pharmacophoric features to explore new chemical space and intellectual property.
Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound.
These design principles are informed by computational modeling and an understanding of the target's three-dimensional structure. The goal is to create a library of derivatives with a range of properties that can be screened for improved performance.
Exploration of Novel Therapeutic Indications Based on In Vitro Profiling
In vitro profiling plays a crucial role in identifying novel therapeutic indications for this compound and its derivatives. By screening the compound against a broad panel of biological targets, researchers can uncover previously unknown activities. This approach, often termed "drug repositioning" or "repurposing," can significantly accelerate the drug development process.
The isoquinoline core is known to interact with a variety of biological targets, including enzymes and receptors. nih.gov For instance, certain isoquinoline derivatives have shown inhibitory activity against enzymes like reverse transcriptase, while others have demonstrated effects on receptors in the central nervous system. nih.gov
Comprehensive in vitro screening of this compound would involve a battery of assays, including:
Enzyme Inhibition Assays: To determine the compound's effect on the activity of specific enzymes.
Receptor Binding Assays: To measure the affinity of the compound for various receptors.
Cell-Based Assays: To assess the compound's impact on cellular processes such as proliferation, apoptosis, and inflammation. nih.gov
The data generated from these assays can reveal new therapeutic avenues for this compound, potentially expanding its application to diseases beyond its initial intended use.
Development of Advanced Synthetic Strategies for Accessing Complex Analogues
The synthesis of complex analogues of this compound is essential for exploring a wider range of chemical diversity and for optimizing its biological activity. While classical methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, remain valuable, modern synthetic chemistry offers more advanced and efficient strategies. researchgate.net
Recent advancements in synthetic methodologies applicable to the synthesis of complex isoquinoline derivatives include:
Transition-Metal-Catalyzed Cross-Coupling Reactions: These reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the isoquinoline scaffold.
C-H Activation/Functionalization: This cutting-edge approach allows for the direct modification of carbon-hydrogen bonds, providing a more atom-economical and streamlined way to synthesize complex molecules. ijpsjournal.com
Multicomponent Reactions: These reactions combine three or more starting materials in a single step to generate complex products with high efficiency. nih.govacs.org
Photoredox Catalysis: This method uses visible light to drive chemical reactions, offering mild and selective conditions for the synthesis of complex organic molecules. nih.gov
These advanced synthetic tools empower chemists to create novel and structurally diverse analogues of this compound for biological evaluation.
Integration of Multi-Omics Data in Comprehensive Compound Profiling
To gain a holistic understanding of the biological effects of this compound, researchers are increasingly turning to the integration of multi-omics data. nashbio.com This systems biology approach involves the simultaneous analysis of various "omes," such as the genome, transcriptome, proteome, and metabolome, to create a comprehensive picture of a compound's mechanism of action and its impact on cellular networks. nygen.iomdpi.com
The integration of multi-omics data can provide valuable insights into:
Target Identification and Validation: By observing changes across multiple molecular layers, researchers can identify and validate the primary biological targets of the compound with greater confidence. northeastern.edu
Mechanism of Action Elucidation: Multi-omics data can reveal the downstream signaling pathways and cellular processes that are modulated by the compound.
Biomarker Discovery: The analysis of omics data from treated and untreated samples can lead to the discovery of biomarkers that can be used to monitor the compound's efficacy or to identify patient populations that are most likely to respond to treatment. metaboanalyst.ca
Off-Target Effect Prediction: By examining the compound's impact on a global scale, researchers can identify potential off-target effects and predict potential toxicities.
The integration of these large and complex datasets requires sophisticated bioinformatics tools and computational approaches. nashbio.com This data-rich approach to compound profiling is transforming drug discovery by providing a more complete and nuanced understanding of a compound's biological activity.
Q & A
Q. What are the established synthetic routes for N-(isoquinolin-6-yl)acetamide?
The primary synthetic method involves Pd-catalyzed cross-coupling reactions . For example, coupling of N,N-diethyl-2,2-difluoro-2-(trimethylsilyl)acetamide with halogenated isoquinoline derivatives (e.g., 6-bromoisoquinoline) using 4 mol% [Pd₃] catalysts yields fluorinated acetamide derivatives . Additionally, patent literature describes analogous protocols for synthesizing N-(isoquinolin-6-yl)propanamide derivatives, which can be adapted for acetamide synthesis by modifying the acylating agent .
Key Considerations for Synthesis:
- Catalyst selection (e.g., Pd-based systems for aryl halide coupling).
- Reaction solvents (e.g., THF, DMF) and temperature optimization.
- Purification via column chromatography or recrystallization.
Q. How can researchers characterize this compound and confirm its structural integrity?
Methodological Approaches:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., m/z 243.1303 for related fluorinated derivatives) .
- NMR Spectroscopy: Use ¹H/¹³C NMR to verify substitution patterns on the isoquinoline ring and acetamide linkage.
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and intermolecular interactions (if crystalline derivatives are obtained) .
Common Pitfalls:
- Solvent residues in NMR spectra (use deuterated solvents and thorough drying).
- Hygroscopicity affecting mass accuracy; employ desiccants during storage.
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound derivatives under varying conditions?
Experimental Design Strategies:
- Catalyst Screening: Test Pd(0) vs. Pd(II) catalysts for coupling efficiency .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives.
- Temperature Gradients: Perform reactions at 60°C, 80°C, and reflux to identify optimal kinetic conditions.
Data Interpretation Example:
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pd(0), DMF, 80°C | 72 | 98.5 |
| Pd(II), THF, 60°C | 58 | 95.2 |
Note: Higher temperatures in DMF improve yields but may degrade sensitive functional groups.
Q. What biological or pharmacological targets are associated with this compound derivatives?
While direct data on This compound is limited, structurally related compounds (e.g., N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide) show activity against kinases and apoptosis regulators . Advanced studies should:
- Use molecular docking to predict binding affinity for targets like PARP or EGFR.
- Validate activity via in vitro assays (e.g., kinase inhibition or cytotoxicity screening using MTT assays ).
Hypothesis-Driven Approach:
- Substitute the acetamide group with electron-withdrawing groups (e.g., -F, -NO₂) to enhance target binding .
Q. How can researchers resolve contradictions in reported biological activity data for this compound class?
Analytical Workflow:
Purity Validation: Use HPLC (e.g., C18 columns, acetonitrile/water gradients) to rule out impurities affecting bioactivity .
Assay Standardization: Compare results across multiple assays (e.g., MTT vs. ATP-based viability assays) .
Structural Confirmation: Re-characterize batches with conflicting data to detect synthetic byproducts.
Case Study:
A study reporting inconsistent cytotoxicity may arise from residual Pd catalysts; ICP-MS analysis can quantify metal contamination .
Q. What strategies are effective for modifying the isoquinoline core to enhance solubility or bioavailability?
Structural Modifications:
- Ring Functionalization: Introduce polar groups (e.g., -OH, -NH₂) at the 5- or 8-position to improve aqueous solubility .
- Prodrug Design: Convert the acetamide to a hydrolyzable ester for enhanced membrane permeability .
Experimental Validation:
- Measure logP values (e.g., using shake-flask method) to quantify hydrophilicity changes.
- Perform solubility assays in PBS or simulated gastric fluid.
Q. How can researchers address challenges in spectral analysis due to overlapping signals in NMR?
Advanced Techniques:
Q. What stability studies are critical for this compound under experimental conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
